molecular formula C10H11N B1587460 2-ethyl-1H-indole CAS No. 3484-18-2

2-ethyl-1H-indole

Cat. No. B1587460
CAS RN: 3484-18-2
M. Wt: 145.2 g/mol
InChI Key: BWNBLGQCCSCCHF-UHFFFAOYSA-N
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Patent
US08110575B2

Procedure details

0.66 g (4.2 mmol) 2-ethyl-1H-indole in 10 mL acetic acid were mixed with 1.3 g (20 mmol) sodium cyanoborohydride and the mixture was stirred for one day at RT. The reaction mixture was evaporated down using the rotary evaporator, combined with 20 mL of 4N aqueous hydrochloric acid and stirred for 1 h at RT. While cooling with ice, 45 mL of a 4N aqueous sodium hydroxide solution were then added and the mixture was extracted with ethyl acetate. The organic phase was dried on sodium sulphate, filtered, evaporated down and the residue was dried in vacuo.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH3:2].C([BH3-])#N.[Na+]>C(O)(=O)C>[CH2:1]([CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
C(C)C=1NC2=CC=CC=C2C1
Name
Quantity
1.3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for one day at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down
CUSTOM
Type
CUSTOM
Details
the rotary evaporator
STIRRING
Type
STIRRING
Details
stirred for 1 h at RT
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
While cooling with ice, 45 mL of a 4N aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
were then added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
Smiles
C(C)C1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.